molecular formula C8H5FINO B13000084 6-Fluoro-5-iodoindolin-2-one

6-Fluoro-5-iodoindolin-2-one

Cat. No.: B13000084
M. Wt: 277.03 g/mol
InChI Key: OAKURZSDQVDUII-UHFFFAOYSA-N
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Description

6-Fluoro-5-iodoindolin-2-one is a compound belonging to the indole family, characterized by the presence of both fluorine and iodine atoms on the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The unique substitution pattern in this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-iodoindolin-2-one typically involves the reaction of 2,4-difluoronitrobenzene with dimethyl malonate, followed by reduction and cyclization. The reaction conditions are generally mild, and the process can be optimized for high yield and purity .

Industrial Production Methods

Industrial production of this compound can be achieved through scalable methods that involve the use of readily available raw materials and efficient reaction conditions. The process includes steps such as reduction cyclization using iron powder or palladium/carbon reduction, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-5-iodoindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and can include different solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

6-Fluoro-5-iodoindolin-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-5-iodoindolin-2-one involves its interaction with specific molecular targets and pathways. For example, indolin-2-one derivatives have been shown to inhibit topoisomerase IV, an essential enzyme for DNA replication, leading to DNA damage and cell death . This dual mode of action makes it a promising candidate for further research and development.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

6-Fluoro-5-iodoindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H5FINO

Molecular Weight

277.03 g/mol

IUPAC Name

6-fluoro-5-iodo-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5FINO/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2H2,(H,11,12)

InChI Key

OAKURZSDQVDUII-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC(=C(C=C2NC1=O)F)I

Origin of Product

United States

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